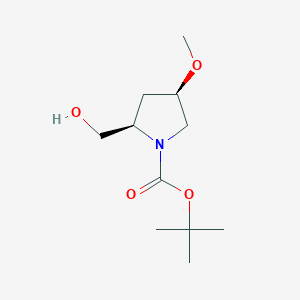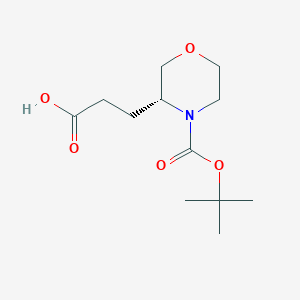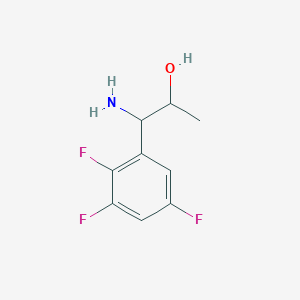
Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a methoxy group attached to a pyrrolidine ring. The tert-butyl group is known for its bulky nature, which can influence the reactivity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.
Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. Its bulky tert-butyl group can influence the binding affinity and specificity of enzymes.
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the hydroxymethyl and methoxy groups can enhance the bioavailability and metabolic stability of drug candidates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings.
Mécanisme D'action
The mechanism of action of tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the methoxy group can participate in hydrophobic interactions. The tert-butyl group can influence the overall conformation and stability of the compound, affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-ethoxypyrrolidine-1-carboxylate
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-phenoxypyrrolidine-1-carboxylate
Comparison:
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-ethoxypyrrolidine-1-carboxylate: The ethoxy group is less bulky than the methoxy group, which can influence the reactivity and binding affinity of the compound.
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methylpyrrolidine-1-carboxylate: The methyl group is smaller and less polar than the methoxy group, affecting the compound’s solubility and reactivity.
- Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-phenoxypyrrolidine-1-carboxylate: The phenoxy group introduces aromaticity, which can enhance π-π interactions and influence the compound’s stability and reactivity.
Conclusion
Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and materials. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C11H21NO4 |
|---|---|
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Clé InChI |
ZYVBYRKLECISLP-RKDXNWHRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(CC1CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Amino-6-(tert-butyl)thieno[3,2-D]pyrimidin-4-OL](/img/structure/B13050722.png)





![N1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine hydrochloride](/img/structure/B13050751.png)



